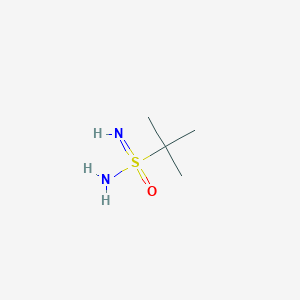

2-Methylpropane-2-sulfonimidamide

Description

Properties

Molecular Formula |

C4H12N2OS |

|---|---|

Molecular Weight |

136.22 g/mol |

IUPAC Name |

2-(aminosulfonimidoyl)-2-methylpropane |

InChI |

InChI=1S/C4H12N2OS/c1-4(2,3)8(5,6)7/h1-3H3,(H3,5,6,7) |

InChI Key |

UJORJXPVSKUYPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=N)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methylpropane-2-sulfonimidamide typically involves the reaction of sulfur-containing reagents with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require the presence of a base and a solvent like acetonitrile to facilitate the formation of the sulfonimidamide bond .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of hypervalent iodine-mediated amination has also been explored as a key step in the synthesis, providing a modular and efficient route to the compound .

Chemical Reactions Analysis

2-Methylpropane-2-sulfonimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is susceptible to oxidation under acidic conditions, leading to the formation of sulfonamides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids .

Reduction reactions of this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of sulfonamides or sulfinamides, depending on the reaction conditions .

Substitution reactions involving this compound often occur at the nitrogen or sulfur centers. For example, the compound can react with alkyl halides to form N-alkyl sulfonimidamides. These reactions are usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide .

Scientific Research Applications

Biological Activities

The biological activities of 2-Methylpropane-2-sulfonimidamide have been explored in several studies:

- Medicinal Chemistry : Sulfonimidamides have shown promise as bioisosteres for carboxylic acids and sulfonamides. They have been investigated for their potential as inhibitors for various biological targets, including BACE (beta-secretase) and kinases, which are relevant in treating neurodegenerative diseases .

- Pharmacological Studies : Research indicates that modifications to the sulfonimidamide structure can enhance metabolic stability while maintaining or improving pharmacological efficacy. For instance, analogs of well-known drugs like Celecoxib have demonstrated altered inhibition profiles with improved stability .

Agrochemical Applications

In agrochemistry, sulfonimidamides are being evaluated for their effectiveness as herbicides and fungicides due to their unique chemical properties that can enhance bioactivity against specific pests while minimizing toxicity to non-target organisms . Their role as chiral auxiliaries in asymmetric synthesis also highlights their versatility in developing novel agrochemical agents.

Case Study 1: Inhibition Studies

A study investigating the COX-2 inhibition properties of various sulfonimidamide analogs found that while direct replacements with sulfonimidamides led to decreased activity compared to traditional sulfonamides, the improved metabolic stability presents a compelling case for their use in drug development .

Case Study 2: Synthesis and Characterization

Research on a modular two-step route to synthesize sulfondiimidamides demonstrated that these compounds can be synthesized efficiently with high yields. The resulting compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and potential utility in medicinal applications .

Mechanism of Action

The mechanism of action of 2-Methylpropane-2-sulfonimidamide and its derivatives is primarily based on their ability to interact with specific molecular targets and pathways. The sulfonimidamide group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids .

In medicinal chemistry, this compound derivatives have been shown to inhibit enzymes involved in key metabolic pathways, such as proteases and kinases. These interactions can lead to the modulation of cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Comparisons:

Functional Group Diversity: Sulfonimidamide vs. Sulfonate: The sulfonimidamide group in the target compound offers enhanced hydrogen-bonding and basicity compared to the sulfonate group in Sodium 2-methylprop-2-ene-1-sulphonate. This makes the former more suitable for drug-receptor interactions, while the latter is primarily used in ionic polymers (e.g., polyelectrolytes) due to its strong acidity and water solubility . Sulfinamide vs. Sulfonimidamide: The sulfinamide derivative (C₂₀H₂₄N₂OS) in features a sulfinamide group (R–S(=O)–NH₂), which lacks the imino substitution of sulfonimidamides.

In contrast, Sodium 2-methylprop-2-ene-1-sulphonate contains a reactive alkene group, enabling copolymerization with acrylamides (e.g., in poly(2-acrylamido-2-methylpropane sulfonic acid)) .

Safety and Handling: Sodium 2-methylprop-2-ene-1-sulphonate requires stringent safety protocols, including immediate removal of contaminated clothing and medical consultation upon exposure .

Applications :

- While Sodium 2-methylprop-2-ene-1-sulphonate is industrially relevant in polymer synthesis , sulfonimidamides are niche compounds in medicinal chemistry. The aryl chloride derivative (2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine) may serve as a precursor for herbicides or fungicides, leveraging its halogenated aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.